molecular formula C9H16N2O B1388014 1-(2-Methoxyethyl)piperidine-4-carbonitrile CAS No. 173974-82-8

1-(2-Methoxyethyl)piperidine-4-carbonitrile

Cat. No.: B1388014
CAS No.: 173974-82-8
M. Wt: 168.24 g/mol
InChI Key: LDTPFKDDGGOITL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(2-Methoxyethyl)piperidine-4-carbonitrile consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carbonitrile group and a methoxyethyl group.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.47 and a density of 0.951 g/mL at 25 °C . The boiling point is 102 °C at 10 mmHg .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : 1-(2-Methoxyethyl)piperidine-4-carbonitrile and its derivatives have been synthesized through various methods, including three-component reactions and microwave irradiation techniques. These methods utilize different catalysts and starting materials, highlighting the chemical versatility and reactivity of these compounds (Wu Feng, 2011); (G. Han et al., 2014).

  • Structural Analysis : The molecular and crystal structures of these compounds have been extensively studied using techniques like X-ray diffraction, NMR, and mass spectrometry. These studies provide detailed insights into their molecular configurations and potential for further chemical modifications (R. M. Okasha et al., 2022); (A. El-Agrody et al., 2020).

Biomedical Applications

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, which are crucial in the development of new therapeutic agents against resistant microbial strains. Their structure-activity relationship has been explored to understand how structural variations influence antimicrobial efficacy (R. M. Okasha et al., 2022).

  • Anticancer Potential : Certain derivatives demonstrate significant anticancer activities. Studies have reported their effectiveness against various cancer cell lines, including breast, colon, and liver cancer cells. Their mechanism of action often involves cell cycle arrest and apoptosis induction, providing a pathway for the development of novel anticancer therapies (A. El-Agrody et al., 2020); (Menna El Gaafary et al., 2021).

Chemical and Physical Properties

  • Spectral and Structural Studies : Detailed spectroscopic analyses, including FT-IR, NMR, and UV-Vis, have been conducted to understand the electronic and structural properties of these compounds. These studies are essential for predicting reactivity and stability under various conditions (S. A. Halim et al., 2021); (Marijana Jukić et al., 2010).

  • Molecular Docking and DFT Studies : Advanced computational methods like Density Functional Theory (DFT) and molecular docking have been utilized to predict the biological activity and interactions of these compounds at the molecular level. This approach is crucial in drug design and understanding the binding affinity of these compounds with biological targets (Menna El Gaafary et al., 2021); (A. El-Agrody et al., 2022).

Safety and Hazards

1-(2-Methoxyethyl)piperidine-4-carbonitrile may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin or eyes. It should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-(2-methoxyethyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-12-7-6-11-4-2-9(8-10)3-5-11/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTPFKDDGGOITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252022
Record name 4-Piperidinecarbonitrile, 1-(2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173974-82-8
Record name 4-Piperidinecarbonitrile, 1-(2-methoxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173974-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarbonitrile, 1-(2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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